
1-propyl-1H-pyrazol-3-amine
Overview
Description
1-propyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H11N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes, can yield the desired pyrazole . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly N-arylation, are common and can be catalyzed by palladium or copper-based catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for N-arylation. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
1-Propyl-1H-pyrazol-3-amine has several applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds, valuable in developing pharmaceuticals and agrochemicals.
- Biology Derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research explores its potential as a therapeutic agent, particularly in treating diseases where pyrazole derivatives have shown efficacy.
- Industry It is used in synthesizing various industrial chemicals and materials, contributing to advancements in material science and chemical engineering.
Potential Applications
- Medicinal Chemistry As a lead compound for developing new pharmaceuticals targeting inflammation or other diseases.
- Agrochemicals Investigated for use in creating new herbicides, insecticides, and fungicides.
N-Benzyl-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit enzyme activity or alter signal transduction pathways, leading to its observed biological effects.
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating notable inhibition comparable to standard antibiotics such as ampicillin and norfloxacin.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it can induce cell cycle arrest and exhibit antiproliferative effects on cancer cell lines, particularly through the modulation of mTORC1 signaling pathways.
Cell Line | IC50 (µM) |
---|---|
MIA PaCa-2 | 10 |
HeLa | 15 |
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in animal models. It was effective in reducing carrageenan-induced edema, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on pancreatic cancer cells (MIA PaCa-2). Results showed that treatment with the compound led to reduced mTORC1 activity and increased autophagy under nutrient-deficient conditions, suggesting a dual role in promoting cell death in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, it can reversibly block pest GABA-A receptors, disrupting the central nervous system activity of insects and causing hyperexcitation . This mechanism makes it a potential candidate for the development of insecticides.
Comparison with Similar Compounds
1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-amino-1-methyl-1H-pyrazole: Used in organic synthesis and pharmaceuticals.
Celecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Zaleplon: A pyrazole derivative used as a sedative.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in various fields.
Biological Activity
1-Propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a propyl group at the 1-position and an amino group at the 3-position of the pyrazole ring. The molecular formula is with a molecular weight of approximately 113.15 g/mol. The presence of the propyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate investigation, the anticancer properties of this compound were assessed in vitro using cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating effective inhibition of cell viability. Flow cytometry analysis revealed that the compound caused G2/M phase arrest in treated cells, implicating its role in disrupting normal cell cycle progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
N-Benzyl-1-propyl-1H-pyrazol-3-amine | Benzyl substitution at N position | Higher potency against kinases |
5-Bromo-1-propyl-1H-pyrazol-3-amine | Bromine at 5 position | Enhanced reactivity and enzyme inhibition |
4-Nitro-1-propyl-1H-pyrazol-3-amine | Nitro group for bioreduction | Potential for reactive intermediates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-propyl-1H-pyrazol-3-amine?
this compound is typically synthesized via cyclization reactions. A standard method involves condensing hydrazine derivatives with propyl-substituted ketones or propenones under acidic or basic conditions. For example:
- Hydrazone Cyclization : Reaction of 1-propyl-3-ketopropane with hydrazine forms a hydrazone intermediate, which cyclizes to yield the pyrazole ring .
- One-Step Condensation : Substituted propenones (e.g., 3-(propyl)propenone) can react with hydrazine and acetic/propionic acid to directly form the pyrazol-3-amine scaffold .
- Substitution Reactions : Chloro-substituted pyrazoles (e.g., 3-chloro-1-propyl-1H-pyrazole) can undergo nucleophilic substitution with ammonia to introduce the amine group .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : and NMR confirm the propyl chain (δ ~1.0–1.5 ppm for CH, δ ~3.2–3.5 ppm for N–CH) and amine group (δ ~5.0–6.0 ppm) .
- IR Spectroscopy : Stretching vibrations for N–H (3350–3450 cm) and C–N (1250–1350 cm) confirm the amine and pyrazole ring .
- X-ray Crystallography : Single-crystal analysis resolves substituent positions and hydrogen-bonding patterns (e.g., amine interactions with adjacent heteroatoms) .
Q. What are the typical applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive derivatives:
- Antimicrobial Agents : Pyrazol-3-amines with alkyl substituents (e.g., propyl) show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- Anti-inflammatory Scaffolds : Substitution at the 3-amine position (e.g., aryl groups) enhances COX-2 inhibition (IC: 0.5–5 µM) .
- Kinase Inhibitors : Propyl groups improve solubility and binding affinity in ATP-binding pockets (e.g., JAK2 inhibitors with K < 100 nM) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electron Density Distribution : The amine group acts as an electron donor, stabilizing the pyrazole ring via conjugation .
- Reactivity Hotspots : The N1 and N2 atoms exhibit high electrophilicity, making them prone to electrophilic substitution (e.g., nitration or halogenation) .
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize the zwitterionic form, altering reaction pathways in synthesis .
Table 1 : Key DFT Parameters for this compound
Parameter | Value (B3LYP/6-31G*) | Significance |
---|---|---|
HOMO-LUMO Gap (eV) | 4.2 | Predicts redox stability |
Mulliken Charge (N3) | -0.45 | Guides nucleophilic attack sites |
Dipole Moment (Debye) | 3.8 | Indicates polarity for solubility |
Q. What strategies are effective in resolving contradictory biological activity data for pyrazol-3-amine derivatives?
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., propyl vs. phenyl groups) identifies critical pharmacophores .
- Dose-Response Analysis : Testing across a wide concentration range (e.g., 0.1–100 µM) clarifies potency thresholds .
- Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) confirms binding modes and resolves false positives .
Q. How does substituent variation at the pyrazole ring influence the compound’s reactivity and biological activity?
Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the 4-position increase electrophilicity, enhancing antibacterial activity (e.g., MIC reduced by 50%) .
- Alkyl Chains (e.g., Propyl) : Improve lipophilicity (logP ~2.5), aiding blood-brain barrier penetration for CNS targets .
- Aryl Substitutents : Phenyl or trifluoromethyl groups at the 5-position boost anti-inflammatory effects (IC: 1.2 µM vs. 8.7 µM for unsubstituted analogs) .
Table 2 : Substituent Effects on Biological Activity
Substituent (Position) | Biological Activity (IC) | Mechanism |
---|---|---|
Propyl (1) | 5.8 µM (COX-2) | Enhanced solubility and selectivity |
Chloro (4) | 0.9 µM (JAK2) | Increased electrophilicity |
Phenyl (5) | 1.2 µM (p38 MAPK) | π-π stacking with kinase pockets |
Properties
IUPAC Name |
1-propylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONOODCVABUHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956393-73-0 | |
Record name | 1-propyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.